Product packaging for Navafenterol(Cat. No.:CAS No. 1435519-06-4)

Navafenterol

Cat. No.: B609425
CAS No.: 1435519-06-4
M. Wt: 742.9 g/mol
InChI Key: ZNKWRAKPQQZLNX-FFJARJNZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Navafenterol as a Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist (MABA)

This compound (also known as AZD8871 or LAS191351) is a single-molecule, dual-pharmacology agent that combines the functions of a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA). nih.govmdpi.comersnet.org This innovative approach is designed to provide bronchodilation through two distinct and synergistic mechanisms of action. tandfonline.com As a single molecule, this compound ensures the delivery of both pharmacologies in a fixed ratio, which could offer advantages over combination therapies using separate drug entities. ersnet.orgersnet.org

The compound acts as a potent M3 muscarinic antagonist and a β2-adrenoceptor agonist. nih.goversnet.org The antagonism of M3 muscarinic receptors, which are prevalent in the airway smooth muscles, leads to bronchodilation by inhibiting the bronchoconstrictor effects of acetylcholine (B1216132). dovepress.com Simultaneously, the agonism of β2-adrenoceptors stimulates the relaxation of bronchial smooth muscles, further enhancing airflow. ontosight.ai In vitro studies have confirmed that this compound possesses both potent M3 antimuscarinic and β2-adrenoceptor agonist activities. nih.goversnet.orgersnet.org

Compared to other MABA compounds like batefenterol, which has a stronger β2-adrenoceptor agonist function, this compound exhibits a more potent M3 muscarinic antagonist activity. ersnet.orgersnet.orgresearchgate.net This dual action is sustained over time, as demonstrated in isolated guinea pig tissue. dovepress.com Furthermore, this compound shows kinetic selectivity for the M3 receptor over the M2 receptor. dovepress.commedchemexpress.commedchemexpress.com It also displays selective affinity for the β2-adrenoceptor over the β1 and β3 subtypes. dovepress.commedchemexpress.commedchemexpress.com Preclinical research has indicated that the bronchoprotective effect of this compound in human small airways is primarily mediated through its β2AR agonism. mdpi.com

Receptor Binding and Functional Activity of this compound

Receptor/Tissue Parameter Value Reference
Human M1 Receptor pIC50 9.9 medchemexpress.commedchemexpress.com
Human M2 Receptor pIC50 9.9 medchemexpress.commedchemexpress.com
Human M3 Receptor pIC50 9.5 medchemexpress.commedchemexpress.com
Human M4 Receptor pIC50 10.4 medchemexpress.commedchemexpress.com
Human M5 Receptor pIC50 8.8 medchemexpress.commedchemexpress.com
Human β1 Adrenoceptor pEC50 9.0 medchemexpress.commedchemexpress.com
Human β2 Adrenoceptor pEC50 9.5 medchemexpress.commedchemexpress.com
Human β3 Adrenoceptor pEC50 8.7 medchemexpress.commedchemexpress.com
Isolated Guinea Pig Trachea (electrically stimulated) pIC50 (antimuscarinic activity) 8.6 medchemexpress.commedchemexpress.com
Isolated Guinea Pig Trachea (spontaneous tone) pEC50 (β2-adrenoceptor activity) 8.8 medchemexpress.commedchemexpress.com

Historical Context of this compound's Preclinical Development

This compound, identified by the code AZD8999/LAS190792, emerged from drug discovery programs at Almirall and was subsequently developed by AstraZeneca. dovepress.com The development of MABAs like this compound was driven by the goal of creating a single molecule that could provide the benefits of dual bronchodilation, potentially simplifying treatment regimens for conditions like Chronic Obstructive Pulmonary Disease (COPD). ersnet.orgtandfonline.comersnet.org

Preclinical studies were a critical phase in establishing the pharmacological profile of this compound. In vivo models using guinea pigs were employed to assess its bronchoprotective potency. dovepress.com These studies demonstrated that this compound could prevent bronchoconstriction induced by acetylcholine. medchemexpress.commedchemexpress.com In dogs, it showed long-lasting effects with a bronchoprotective half-life exceeding 24 hours. medchemexpress.com

Further preclinical investigations using human precision-cut lung slices (hPCLS) helped to functionally characterize its dual action. mdpi.com These ex vivo studies provided a more physiologically relevant platform to understand its effects on human airways, supplementing the data from animal models. mdpi.com Additionally, the anti-inflammatory properties of AZD8999 were investigated in neutrophils from both healthy individuals and COPD patients, showing potential synergistic effects when combined with corticosteroids like fluticasone (B1203827) propionate. nih.govresearchgate.net Although initially developed for both asthma and COPD, the development of this compound was later discontinued (B1498344) for strategic reasons. springer.comwikipedia.org

Key Preclinical Findings for this compound

Model System Key Finding Reference
Isolated Guinea Pig Tissue Sustained dual antimuscarinic and β2-adrenoceptor functional activity. dovepress.com
Conscious Guinea Pigs Demonstrated bronchoprotective potency. dovepress.com
Guinea Pig and Dog Prevention of acetylcholine-induced bronchoconstriction. medchemexpress.commedchemexpress.com
Dog Bronchoprotective half-life longer than 24 hours. medchemexpress.com
Human Precision-Cut Lung Slices (hPCLS) Bronchoprotective effect primarily mediated by β2AR agonism. mdpi.com
Neutrophils from COPD patients Showed anti-inflammatory effects and synergy with fluticasone propionate. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H42N6O6S2 B609425 Navafenterol CAS No. 1435519-06-4

Properties

CAS No.

1435519-06-4

Molecular Formula

C38H42N6O6S2

Molecular Weight

742.9 g/mol

IUPAC Name

[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C38H42N6O6S2/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47)/t25?,26?,32-/m0/s1

InChI Key

ZNKWRAKPQQZLNX-FFJARJNZSA-N

Isomeric SMILES

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O

Canonical SMILES

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD-8871;  AZD 8871;  AZD8871;  LAS-191351;  LAS 191351;  LAS191351;  Navafenterol

Origin of Product

United States

Q & A

Q. What are the key pharmacological mechanisms of Navafenterol, and how do they influence experimental design in early-phase clinical trials?

this compound is a dual-pharmacology molecule combining muscarinic antagonist (M3 receptor inhibition) and β2-adrenergic receptor agonist activity. This dual action necessitates a study design that evaluates both bronchodilation efficacy (via FEV₁ measurements) and safety parameters (e.g., heart rate, QT interval changes) . Phase I trials often employ randomized, single-blind, placebo-controlled designs with multiple ascending doses (e.g., 300–900 µg) to assess dose-dependent effects on pharmacokinetics (PK) and safety .

Q. How are dose-escalation strategies optimized in this compound trials to balance safety and efficacy?

Phase I studies typically use a 3:1 randomization ratio (this compound:placebo) with sequential cohorts receiving escalating doses (e.g., 300 µg → 600 µg → 900 µg). Safety endpoints (e.g., adverse events, ECG changes) are monitored for 16 days post-dosing to capture acute and subacute effects. Dose adjustments are guided by pre-specified stopping criteria, such as ≥3 participants experiencing severe adverse events (AEs) .

Q. What methodologies are used to compare this compound’s pharmacokinetics across ethnic populations?

Parallel studies in non-Japanese and Japanese healthy volunteers (NCT02814656 and NCT03159442) demonstrate similar PK profiles, with median time to maximum plasma concentration (tmax) at 1–2 hours and dose-dependent accumulation ratios (1.72 for Cmax, 2.41 for AUC). Cross-study comparisons require standardized bioanalytical methods (e.g., LC-MS/MS) and population PK modeling to account for covariates like body weight and metabolic enzyme activity .

Advanced Research Questions

Q. How do contradictory findings in this compound’s bronchodilatory efficacy across trials inform adaptive trial designs?

While this compound 1800 µg showed superior FEV₁ improvement vs. indacaterol (0.210 L vs. 0.184 L), lower doses (400 µg) exhibited comparable efficacy to batefenterol in COPD patients . Adaptive designs with pre-planned interim analyses allow dose adjustments based on early efficacy/safety signals. For example, crossover studies (e.g., 3-way complete crossover) minimize inter-patient variability by comparing this compound, placebo, and active controls (e.g., UMEC/VI) within the same cohort .

Q. What statistical approaches resolve discrepancies in this compound’s dose-response relationships for safety endpoints?

In Phase I trials, no dose-response trend was observed for AEs (e.g., diarrhea, bruising), but heart rate increased dose-dependently. Mixed-effects models with repeated measures (MMRM) can isolate confounding factors (e.g., circadian rhythm, placebo effects). Sensitivity analyses (e.g., excluding outliers, adjusting for baseline covariates) are critical for validating results .

Q. How are subgroup analyses leveraged to assess this compound’s efficacy in heterogeneous COPD populations?

Post hoc analyses stratify patients by reversibility status (FEV₁ improvement post-bronchodilator), eosinophil counts (≥150 vs. <150 cells/µL), and smoking history. For example, irreversible COPD patients showed smaller FEV₁ improvements vs. reversible subgroups, suggesting mechanistic differences in airway responsiveness . Covariate-adjusted ANCOVA models quantify subgroup-specific treatment effects.

Q. What methodologies validate this compound’s long-term safety in Phase II/III trials?

Extended follow-up (≥6 months) with serial monitoring of QT intervals, serum potassium, and exacerbation rates is recommended. Pharmacovigilance databases (e.g., FAERS) combined with meta-analyses of pooled trial data enhance signal detection for rare AEs (e.g., arrhythmias) .

Methodological Guidance

  • Experimental Design : Use randomized, double-blind, placebo-controlled crossover trials to minimize bias. Include active comparators (e.g., tiotropium, indacaterol) for benchmarking .
  • Data Analysis : Apply MMRM for longitudinal FEV₁ data and multiplicity adjustments (e.g., Hochberg procedure) for secondary endpoints .
  • PK/PD Modeling : Integrate plasma concentration-time profiles with FEV₁ AUC0–24 to establish exposure-response relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Navafenterol
Reactant of Route 2
Navafenterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.